methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate
説明
Historical Development of Bridgehead Sultams
Bridgehead sultams emerged as critical scaffolds following the recognition of sulfonamides' pharmacological potential. Early 20th-century azo dye research inadvertently revealed sulfonamides' antibacterial properties through metabolites like sulfanilamide. By the 1980s, cyclization strategies converted linear sulfonamides into sultams, enhancing metabolic stability and target affinity.
The azabicyclo[3.2.1]octene sulfonyl framework represents a pinnacle of complexity in this evolution. Key milestones include:
- 1990s : Intramolecular Heck reactions forming six-membered sultams.
- 2010s : Gold-catalyzed cyclizations enabling strained bicyclic systems.
- 2024 : Flow photochemical [2+2] cycloadditions producing gram-scale quantities of bridged sultams like methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate.
These advances addressed synthetic challenges in constructing bridgehead nitrogen-sulfur bonds while maintaining ring strain tolerance.
Significance of Azabicyclo[3.2.1] Framework in Medicinal Chemistry
The azabicyclo[3.2.1]octene system confers unique advantages:
| Property | Impact on Drug Design |
|---|---|
| Conformational rigidity | Preorganizes pharmacophores for target binding |
| Enhanced solubility | Sulfonyl group improves aqueous compatibility |
| Metabolic resistance | Cyclic structure impedes oxidative degradation |
Notably, the 8-azabicyclo[3.2.1]oct-2-ene core in methyl 4-{8-azabicyclo...benzoate mimics pyrrolidine's geometry while adding sulfonyl electronic effects. This duality enables interactions with:
Evolution of Sulfonamide Chemistry Leading to Complex Sultams
Sultam synthesis has progressed through three phases:
Early Cyclizations (1930s–1960s)
Acid-mediated lactamization produced simple γ-sultams but lacked stereocontrol.Catalytic Methods (1990s–2010s)
Transition metals enabled asymmetric syntheses:Photochemical Flow Systems (2020s)
Continuous-flow reactors overcome light penetration limits, achieving 39% yield for methyl 4-{8-azabicyclo...benzoate precursors. Key reaction:
$$
\text{Serine methyl ester} \xrightarrow{\text{5 steps}} \text{Diene intermediate} \xrightarrow{h\nu, \text{flow}} \text{Bicyclic sultam}
$$
This timeline reflects shifting priorities from accessibility to precision and scalability.
Research Trajectory and Contemporary Significance
Current studies prioritize functionalization and target exploration:
Synthetic Frontiers
- Post-cyclization modifications : LiAlH4 reduction of the methyl ester to primary alcohols.
- Chemotype diversification : Organometallic additions to the bicyclic core.
Biological Applications
- Thrombin inhibition : Sultam 1.106 (IC50 = 12 μM) demonstrates proof-of-concept.
- GPCR targeting : Molecular modeling predicts affinity for aminergic receptors due to structural analogy to tricyclic antidepressants.
Industrial Adoption Enamine Ltd. has standardized large-scale production using flow photochemistry, enabling high-throughput screening campaigns. Collaborations with academic groups aim to map structure-activity relationships across kinase and protease target classes.
特性
IUPAC Name |
methyl 4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-20-15(17)11-5-9-14(10-6-11)21(18,19)16-12-3-2-4-13(16)8-7-12/h2-3,5-6,9-10,12-13H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJJWHELRHANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 8-azabicyclo[3.2.1]oct-2-ene scaffold through an enantioselective construction method. This can be achieved using stereoselective reactions that control the formation of the bicyclic structure .
Once the 8-azabicyclo[3.2.1]oct-2-ene core is prepared, it is then functionalized with a sulfonyl group. This step often involves the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group onto the bicyclic scaffold . The final step involves esterification with benzoic acid derivatives to form the methyl benzoate moiety, typically using standard esterification conditions such as the use of acid catalysts and methanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or sulfonamides.
科学的研究の応用
Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate has several applications in scientific research:
作用機序
The mechanism of action of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also facilitate binding to specific receptors or active sites, modulating biological pathways .
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group Variations
The primary distinction between methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate and analogs lies in substituent groups on the bicyclic core. Key comparisons include:
Key Observations :
- Sulfonyl vs.
- Ester Variations : The benzoate ester in the target compound contrasts with triflate esters (e.g., in ), which are more reactive but less stable.
- Aromatic vs. Aliphatic Substituents : The naphthalenyl analog (C₁₈H₁₉N) demonstrates higher lipophilicity, favoring blood-brain barrier penetration, unlike the polar sulfonyl-benzoate derivative .
生物活性
Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate features a bicyclic structure with a sulfonyl group and a benzoate moiety, which contributes to its unique chemical properties. The compound's molecular formula is , with a molecular weight of approximately 295.39 g/mol.
The biological activity of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory pathways where such inhibition can modulate biological responses.
- Receptor Binding : The bicyclic structure may facilitate binding to receptors involved in various signaling pathways, influencing processes such as pain perception and inflammation.
Biological Activities
Research indicates that methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate exhibits several promising biological activities:
- Anti-inflammatory Properties : It has been studied for its potential to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of endocannabinoids, which play a crucial role in the regulation of inflammation and pain response .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
- Analgesic Effects : By modulating endocannabinoid levels through NAAA inhibition, the compound may enhance analgesic efficacy, providing a novel approach to pain management .
In Vitro and In Vivo Studies
Several studies have investigated the biological effects of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate:
- NAAA Inhibition : A study reported that compounds similar to methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate exhibited low nanomolar IC50 values for NAAA inhibition (e.g., IC50 = 0.042 μM) . This suggests high potency and selectivity, making it a valuable tool for managing inflammatory conditions.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate, a comparison with structurally similar compounds was conducted:
| Compound Name | IC50 (NAAA) | Remarks |
|---|---|---|
| Compound A | 0.042 μM | High selectivity for NAAA |
| Compound B | 0.655 μM | Moderate activity |
| Methyl 4-{8-Azabicyclo[3.2.1]oct-2-enesulfonyl}benzoate | TBD | Potential for further optimization |
Q & A
Q. What are the recommended synthetic routes for methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate, and how can reaction yields be optimized?
Methodological Answer: The synthesis of bicyclic sulfonamides typically involves sulfonylation of the azabicyclo[3.2.1]octene core followed by esterification. For example:
- Sulfonylation : React 8-azabicyclo[3.2.1]oct-2-ene with a sulfonyl chloride derivative (e.g., 4-chlorosulfonylbenzoic acid) in the presence of a base like triethylamine or pyridine .
- Esterification : Use methanol under acidic conditions (e.g., H₂SO₄ catalysis) to convert the carboxylic acid intermediate to the methyl ester .
Yield Optimization : - Monitor reaction progress via TLC or HPLC.
- Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).
- Control temperature to avoid side reactions (e.g., epoxide formation in strained bicyclic systems) .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm bicyclic framework and sulfonyl/ester functional groups. Key signals include sulfonyl S=O (~135 ppm in ) and ester carbonyl (~165-170 ppm) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
Advanced Research Questions
Q. How does the sulfonyl group’s electronic and steric profile influence biological activity in receptor-binding studies?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify sulfonyl group interactions with target receptors (e.g., GPCRs or enzymes) .
- SAR Studies : Synthesize analogs with substituents at the 4-position of the benzoate (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to compare binding affinities via radioligand assays .
- Crystallography : Co-crystallize the compound with its target protein (e.g., using X-ray diffraction at 1.8 Å resolution) to visualize steric clashes or hydrogen-bonding networks .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS, DMSO, or acetonitrile) and quantify via UV-Vis spectroscopy .
- Stability Studies :
- Contradiction Resolution : Cross-validate data using orthogonal methods (e.g., NMR for degradation profiling if HPLC data conflict) .
Q. What strategies mitigate toxicity risks during in vivo studies, given structural analogs’ reported cytotoxicity?
Methodological Answer:
- In Silico Toxicity Prediction : Use tools like ProTox-II or Derek Nexus to flag potential reactive metabolites (e.g., sulfonic acid derivatives) .
- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodent models, starting at 10 mg/kg and escalating with <20% body weight loss .
- Metabolic Profiling : Identify hepatic metabolites via microsomal incubation (e.g., human liver microsomes + NADPH) and LC-HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
